molecular formula C14H17N3O2 B1387291 2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide CAS No. 1170238-16-0

2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide

Cat. No.: B1387291
CAS No.: 1170238-16-0
M. Wt: 259.3 g/mol
InChI Key: KSDMEMGZXJOCIW-UHFFFAOYSA-N
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Description

2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as medicinal chemistry, material science, and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide typically involves the reaction of isobutylamine with an appropriate isoquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted isoquinoline derivatives .

Scientific Research Applications

2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of innovative materials and products.

Mechanism of Action

The mechanism of action of 2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carbohydrazide shares similarities with other isoquinoline derivatives, such as:
    • 2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
    • 2-Isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

What sets this compound apart is its unique carbohydrazide functional group, which imparts distinct chemical and biological properties. This makes it particularly valuable for specific applications where other isoquinoline derivatives may not be as effective .

Properties

IUPAC Name

2-(2-methylpropyl)-1-oxoisoquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(2)7-17-8-12(13(18)16-15)10-5-3-4-6-11(10)14(17)19/h3-6,8-9H,7,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDMEMGZXJOCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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